molecular formula C19H19Cl2N3O3S B250913 N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide

N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide

Cat. No.: B250913
M. Wt: 440.3 g/mol
InChI Key: LPXDPHSWPPFGRK-UHFFFAOYSA-N
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Description

N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro, methoxy, and carbamothioyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,5-dichloro-4-methoxybenzoic acid and 4-aminophenyl isobutyramide.

    Formation of Intermediate: The carboxylic acid group of 3,5-dichloro-4-methoxybenzoic acid is first converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The acyl chloride intermediate is then reacted with 4-aminophenyl isobutyramide in the presence of a base such as triethylamine (TEA) to form the desired amide bond.

    Thioamide Formation: Finally, the amide is treated with Lawesson’s reagent to introduce the thioamide group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of 3,5-dichloro-4-hydroxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity and functional group diversity.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as proteins or nucleic acids, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-methoxybenzoic acid: Shares the chloro and methoxy substitutions but lacks the amide and thioamide groups.

    4-Aminophenyl isobutyramide: Contains the isobutyramide group but lacks the benzamide core and other substitutions.

Uniqueness

N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C19H19Cl2N3O3S

Molecular Weight

440.3 g/mol

IUPAC Name

3,5-dichloro-4-methoxy-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H19Cl2N3O3S/c1-10(2)17(25)22-12-4-6-13(7-5-12)23-19(28)24-18(26)11-8-14(20)16(27-3)15(21)9-11/h4-10H,1-3H3,(H,22,25)(H2,23,24,26,28)

InChI Key

LPXDPHSWPPFGRK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl

Origin of Product

United States

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